Cas no 81199-34-0 (2,5-Furandione, 3-(3,4-dichlorophenyl)dihydro-)
2,5-Furandione, 3-(3,4-dichlorophenyl)dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Furandione, 3-(3,4-dichlorophenyl)dihydro-
- 81199-34-0
- SCHEMBL13698273
- 3-(3,4-dichlorophenyl)oxolane-2,5-dione
- EN300-704701
-
- Inchi: 1S/C10H6Cl2O3/c11-7-2-1-5(3-8(7)12)6-4-9(13)15-10(6)14/h1-3,6H,4H2
- InChI Key: BJHARDWDHKHEQT-UHFFFAOYSA-N
- SMILES: O1C(=O)CC(C2=CC=C(Cl)C(Cl)=C2)C1=O
Computed Properties
- Exact Mass: 243.9693994Da
- Monoisotopic Mass: 243.9693994Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 43.4Ų
2,5-Furandione, 3-(3,4-dichlorophenyl)dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-704701-0.05g |
3-(3,4-dichlorophenyl)oxolane-2,5-dione |
81199-34-0 | 0.05g |
$864.0 | 2023-05-26 | ||
| Enamine | EN300-704701-0.1g |
3-(3,4-dichlorophenyl)oxolane-2,5-dione |
81199-34-0 | 0.1g |
$904.0 | 2023-05-26 | ||
| Enamine | EN300-704701-0.25g |
3-(3,4-dichlorophenyl)oxolane-2,5-dione |
81199-34-0 | 0.25g |
$946.0 | 2023-05-26 | ||
| Enamine | EN300-704701-0.5g |
3-(3,4-dichlorophenyl)oxolane-2,5-dione |
81199-34-0 | 0.5g |
$987.0 | 2023-05-26 | ||
| Enamine | EN300-704701-1.0g |
3-(3,4-dichlorophenyl)oxolane-2,5-dione |
81199-34-0 | 1g |
$1029.0 | 2023-05-26 | ||
| Enamine | EN300-704701-2.5g |
3-(3,4-dichlorophenyl)oxolane-2,5-dione |
81199-34-0 | 2.5g |
$2014.0 | 2023-05-26 | ||
| Enamine | EN300-704701-5.0g |
3-(3,4-dichlorophenyl)oxolane-2,5-dione |
81199-34-0 | 5g |
$2981.0 | 2023-05-26 | ||
| Enamine | EN300-704701-10.0g |
3-(3,4-dichlorophenyl)oxolane-2,5-dione |
81199-34-0 | 10g |
$4421.0 | 2023-05-26 |
2,5-Furandione, 3-(3,4-dichlorophenyl)dihydro- Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2,5-Furandione, 3-(3,4-dichlorophenyl)dihydro-
Comprehensive Overview of 2,5-Furandione, 3-(3,4-dichlorophenyl)dihydro- (CAS No. 81199-34-0)
2,5-Furandione, 3-(3,4-dichlorophenyl)dihydro- (CAS No. 81199-34-0) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and material science. This compound, characterized by its unique furandione core and dichlorophenyl substitution, is widely studied for its potential applications in polymer synthesis, pharmaceutical intermediates, and advanced material development. Researchers and industry professionals are increasingly exploring its properties due to its structural versatility and reactivity.
One of the most intriguing aspects of 2,5-Furandione, 3-(3,4-dichlorophenyl)dihydro- is its role in the development of sustainable materials. With the global shift toward green chemistry and biodegradable polymers, this compound has emerged as a candidate for eco-friendly applications. Its furandione moiety, in particular, is known for its ability to participate in ring-opening reactions, making it valuable for creating renewable polymers and high-performance coatings. These properties align with current trends in circular economy initiatives and carbon footprint reduction strategies.
In the pharmaceutical sector, 2,5-Furandione, 3-(3,4-dichlorophenyl)dihydro- is often investigated as a key intermediate for drug discovery. Its dichlorophenyl group contributes to its bioactivity, enabling researchers to explore its potential in targeted therapies and small-molecule drugs. Recent studies have highlighted its relevance in anti-inflammatory and antimicrobial applications, though further clinical validation is required. This aligns with the growing demand for novel drug candidates and precision medicine solutions.
From a synthetic chemistry perspective, the compound's reactivity and stability under various conditions make it a subject of interest for catalysis and mechanochemical studies. Its ability to undergo Diels-Alder reactions and other cycloadditions has been documented, opening doors for its use in complex molecule synthesis. These attributes are particularly relevant in the context of automated synthesis platforms and AI-driven chemical discovery, which are revolutionizing the field.
Environmental and safety considerations are also critical when discussing 2,5-Furandione, 3-(3,4-dichlorophenyl)dihydro-. While the compound is not classified as hazardous under standard regulations, proper handling protocols are recommended due to its chemical reactivity. Researchers emphasize the importance of life cycle assessment (LCA) when integrating such compounds into industrial processes, ensuring alignment with sustainable development goals (SDGs).
In summary, 2,5-Furandione, 3-(3,4-dichlorophenyl)dihydro- (CAS No. 81199-34-0) represents a multifaceted compound with applications spanning materials science, pharmaceuticals, and green chemistry. Its structural features and reactivity profile make it a valuable asset in modern research, particularly in areas focused on sustainability and innovation. As scientific advancements continue, this compound is likely to play an increasingly prominent role in addressing global challenges.
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